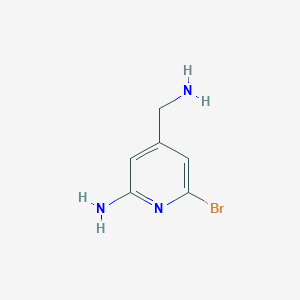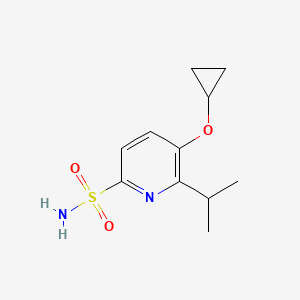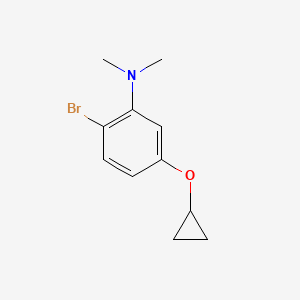![molecular formula C42H79NNaO10P B14851004 Sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate](/img/structure/B14851004.png)
Sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate: is a complex lipid molecule. It is commonly used in the assembly of supported lipid bilayers in continuous nanoshells. This compound is a type of phosphatidylserine, which is a class of phospholipids that play a crucial role in cell membrane structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate involves the esterification of glycerol with octadecanoic acid and octadec-9-enoic acid, followed by phosphorylation and subsequent reaction with sodium ions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and phosphorylation processes.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and phosphorylation reactions under controlled conditions to ensure high purity and yield. The process is optimized to minimize by-products and maximize the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the unsaturated carbon-carbon double bonds in the octadec-9-enoic acid moiety.
Reduction: Reduction reactions can occur at the carbonyl groups in the ester linkages.
Substitution: Nucleophilic substitution reactions can take place at the phosphorus atom in the phosphoryl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be used in substitution reactions.
Major Products:
Oxidation: Oxidation products include epoxides and hydroxylated derivatives.
Reduction: Reduction products include alcohols and alkanes.
Substitution: Substitution products include phosphonate esters and amides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a model system for studying lipid bilayers and membrane dynamics. It is also used in the synthesis of other complex lipids and phospholipids.
Biology: In biological research, it is used to study cell membrane structure and function, as well as the role of phosphatidylserine in cellular signaling and apoptosis.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications in neurodegenerative diseases and cardiovascular disorders. It is also used in drug delivery systems to enhance the bioavailability of therapeutic agents.
Industry: In industry, it is used in the formulation of liposomal drug delivery systems and as an emulsifier in cosmetic products.
Mechanism of Action
The mechanism of action of Sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It interacts with membrane proteins and receptors, modulating their activity and affecting cellular signaling pathways. The phosphoryl group plays a key role in these interactions, as it can form hydrogen bonds and electrostatic interactions with other molecules.
Comparison with Similar Compounds
Sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate: is similar to other phosphatidylserines, such as This compound .
Phosphatidylcholine: and phosphatidylethanolamine are other similar compounds that share structural similarities and functional roles in cell membranes.
Uniqueness: The uniqueness of this compound lies in its specific fatty acid composition and the presence of the phosphoryl group, which confer distinct biophysical properties and biological functions.
Properties
Molecular Formula |
C42H79NNaO10P |
|---|---|
Molecular Weight |
812.0 g/mol |
IUPAC Name |
sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate |
InChI |
InChI=1S/C42H80NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h18,20,38-39H,3-17,19,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1 |
InChI Key |
ALPKKMIPHGSQRX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


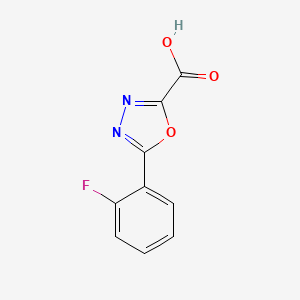
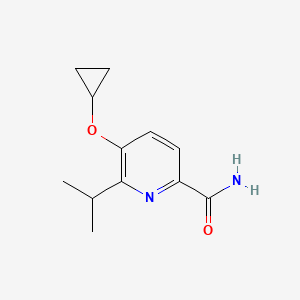

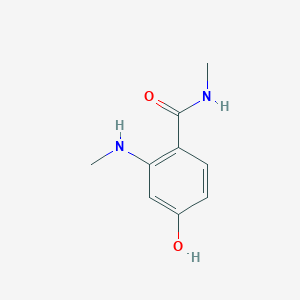
![1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone](/img/structure/B14850953.png)

